

Technical Comparison Guide: DDMS Selectivity & Cross-Reactivity Profile

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Compound of Interest

Compound Name: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

CAS No.: 206052-03-1

Cat. No.: B049233

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Product Focus: N-methyl-N-dodecylsulfonamide (DDMS) Target Enzyme: Cytochrome P450 4A (CYP4A) / CYP4F (Omega-hydroxylases) Application: Selective inhibition of 20-HETE formation in renal and vascular research.

Executive Summary: The Selectivity vs. Potency Trade-off

In the investigation of arachidonic acid (AA) metabolism, distinguishing between the vasoconstrictive 20-HETE pathway (mediated by CYP4A/4F) and the vasodilatory EET pathway (mediated by CYP2C/2J) is critical.

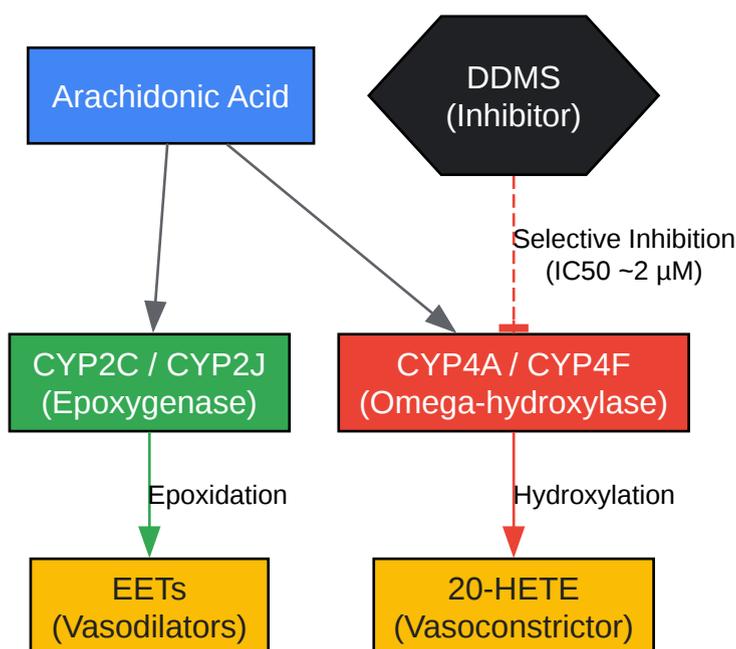
DDMS (N-methyl-N-dodecylsulfonamide) serves as a highly selective probe for this purpose. While it possesses a higher IC₅₀ (~2 μM) compared to the mechanism-based inhibitor HET0016 (~9-35 nM), DDMS offers a superior specificity profile. It effectively inhibits omega-hydroxylation without significantly suppressing epoxygenase activity (CYP2C9/2C19), a common liability of more potent alternatives. This guide details the cross-reactivity landscape to assist researchers in selecting the appropriate chemical probe for hypertension and renal function studies.

Mechanistic Profile & Signaling Context[1][2][3][4]

DDMS functions as a substrate analog, competitively inhibiting the omega-hydroxylation of fatty acids. Its structural mimicry of lauric and arachidonic acid allows it to occupy the active site of CYP4A isoforms, blocking the conversion of AA to 20-HETE.

Pathway Visualization: The Critical Balance

The following diagram illustrates the bifurcation of Arachidonic Acid metabolism. Note how DDMS selectively targets the "Pressor" arm while leaving the "Depressor" arm intact.



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Caption: DDMS selectively blocks the CYP4A-mediated production of 20-HETE, preserving the CYP2C-mediated EET pathway.

Comparative Analysis: DDMS vs. Alternatives

The choice of inhibitor dictates the interpretation of physiological data. The table below synthesizes experimental data comparing DDMS against the high-potency HET0016 and the suicide inhibitor 17-ODYA.

Table 1: Inhibitor Performance Matrix

Feature	DDMS	HET0016	17-ODYA
Primary Target	CYP4A (Omega-hydroxylase)	CYP4A / CYP4F	CYP4A / Fatty Acid Hydroxylases
Mechanism	Competitive / Tight-binding	Irreversible (Mechanism-based)	Suicide Substrate (Irreversible)
Potency (IC50)	~2.0 μ M (Moderate)	8.9 - 35 nM (High)	~5.0 μ M
Selectivity Ratio(Omega vs. Epoxy)	> 30-fold	~60-fold (at low conc.)Poor at >1 μ M	Low (Promiscuous)
CYP2C9 Liability	Minimal inhibition at 10 μ M	Inhibits at >1 μ M	Significant Cross-reactivity
COX/LOX Effect	Negligible	Negligible	Inhibits COX/LOX at high doses
Best Use Case	Mechanistic ValidationWhen preserving EETs is crucial.	Phenotypic ScreeningWhen maximal suppression is required.	Historical comparisons only.

Key Insight: While HET0016 is more potent, it exhibits "concentration-dependent promiscuity." At concentrations required to fully suppress CYP4A in vivo, HET0016 often bleeds into CYP2C9 inhibition, confounding vascular studies. DDMS maintains a cleaner window of selectivity.

Cross-Reactivity Data: The Off-Target Landscape

To validate the specificity of DDMS, it is essential to review its interaction with major drug-metabolizing enzymes.

CYP2C9 & CYP2C19 (Epoxygenases)[1][6]

- Relevance: These enzymes produce Epoxyeicosatrienoic acids (EETs), which are renal vasodilators. Inhibiting them alongside CYP4A creates a "false neutral" physiological effect.

- **DDMS Performance:** In rat renal microsomes, DDMS (10 μM) showed <10% inhibition of epoxygenase activity, whereas HET0016 (1 μM) began to show significant suppression.
- **Experimental Evidence:** Wang et al. demonstrated that DDMS IC₅₀ for epoxidation is ~60 μM , compared to 2 μM for omega-hydroxylation.[1]

CYP3A4 (General Metabolism)[1]

- **Relevance:** Major metabolizer of xenobiotics; inhibition leads to drug-drug interactions.[2][3]
- **DDMS Performance:** DDMS shows weak affinity for CYP3A4 compared to azole antifungals (e.g., ketoconazole). However, at high micromolar concentrations (>50 μM), non-specific hydrophobic binding may occur.

Experimental Protocol: Validating Selectivity

Use this self-validating protocol to determine the "Selectivity Ratio" of DDMS in your specific tissue preparation. This assay simultaneously measures the formation of 20-HETE (CYP4A activity) and EETs (CYP2C activity).

Workflow Diagram



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Caption: Standardized incubation workflow for determining CYP inhibition kinetics.

Detailed Methodology

1. Buffer System:

- Use 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
- **Why:** Magnesium is essential for the stability of the CYP-Reductase complex.

2. Substrate & Inhibitor Preparation:

- Substrate: Arachidonic Acid (AA) at 20 μ M (approx. K_m).^{[4][5][6]}
- Inhibitor: Prepare DDMS serial dilutions in DMSO. Ensure final DMSO concentration is <0.5% v/v to prevent solvent-induced enzyme inactivation.

3. Incubation:

- Mix microsomes (0.5 mg protein/mL) with DDMS.
- Pre-incubate for 5 minutes at 37°C.
- Start: Add NADPH regenerating system (1 mM NADP⁺, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).
- Incubate for 15 minutes (linear phase).

4. Termination & Extraction:

- Stop: Add 2 volumes of ice-cold acetonitrile with 0.1% formic acid.
- Internal Standard: Spike with d6-20-HETE and d8-14,15-EET for recovery normalization.
- Centrifuge at 10,000 x g for 10 minutes.

5. Calculation:

- Calculate IC₅₀ for both 20-HETE formation and Total EETs formation.
- Selectivity Ratio = IC₅₀(EETs) / IC₅₀(20-HETE).
- Target: A ratio >25 indicates acceptable selectivity for mechanistic attribution.

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